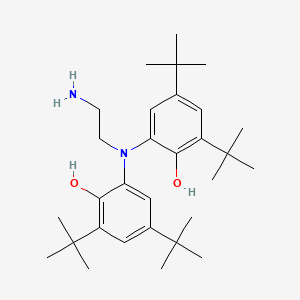
6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) involves a reaction with triethylamine in hexane for 8 hours, yielding a 71% product . Another method involves refluxing in acetonitrile at 20°C for 4 hours, yielding a 64% product .Molecular Structure Analysis
The molecular structure of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) has been studied in various contexts. For the monomeric Ti derivative, the metal was solved in a trigonal bipyramidal geometry. For the Zr and Hf derivatives, a symmetric dinuclear complex was formed where the ethoxide moiety of the AM-DBP2 ligand bridges to the other metal center, generating an octahedral geometry .Chemical Reactions Analysis
The chemical reactions involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) have been explored in the context of group 4 metal alkoxides. The product from each system led to a tetradentate AM-DBP2 ligand and retention of a parent alkoxide ligand .Applications De Recherche Scientifique
Crystallography
- The compound has been used in the field of crystallography . A study published in the journal “Zeitschrift für Kristallographie - New Crystal Structures” discusses the crystal structure of a cadmium(II) complex of this compound .
- The researchers synthesized the complex and analyzed its structure using X-ray diffraction . The crystal structure was determined to be monoclinic, with specific lattice parameters .
- The results showed that the compound forms a complex with cadmium(II), ethanol, and water, and the crystal structure was successfully determined .
Polymer Chemistry
- The compound has also been used in the field of polymer chemistry . A study published in “Polymer Chemistry” discusses its use in the reversible-deactivation radical polymerization of vinyl acetate .
- The researchers used the compound to control the radical polymerization of vinyl acetate . The molecular weight of the resulting polymer increased linearly with the conversion, matching the theoretical values .
- The results showed that the compound is effective at mediating the polymerization of various monomers, demonstrating its versatility in this field .
Microelectronics
- The compound has been used in the field of microelectronics . A study discusses the use of this compound in 3D-printed microelectronics for integrated circuitry and passive wireless sensors .
- The researchers used the compound in the fabrication of microelectronic devices using 3D printing technology . The specific methods of application or experimental procedures are not detailed in the summary .
- The outcomes of this research are not specified in the summary, but the use of this compound in such applications suggests potential for advancements in microelectronics .
Scale Inhibition
- The compound has been used in the field of scale inhibition . A study published in “RSC Publishing” discusses its use in the synthesis of polyaspartic acid-capped 2 .
- The researchers used the compound in the synthesis of a scale inhibitor, and the scale inhibition efficiency of the resulting product was tested .
- The results showed that the scale inhibition efficiency of the product increases with the increase of its concentration and remains nearly unchanged at a certain concentration, showing an obvious “threshold effect” .
Coordination Chemistry
- The compound has been used in the field of coordination chemistry . A study discusses the coordination behavior of the tridentate alkoxy ligand 6,6’-((2-hydroxyethyl)azanediyl)bis(methylene)bis(2,4-di-tert-butylphenol) (termed H3-AM-DBP2) with group 4 metal alkoxides ([M(OR)4]) in a 1:1 ratio .
- The researchers found that it generates [(ONep)Ti(κ4(O,O’,O”,N)-AM-DBP2)] and [(OR)Zr(κ4(μ-O,O’,O”,N)-AM-DBP2)]2 (M = Zr, Hf) . Additional studies revealed that increasing the stoichiometric ratio to 1:2 H3-AM-DBP2: [M(OR)4] led to the isolation of [(ONep)Ti(κ4(μ-O,O’,O”,N)-AM-DBP2)(μ-ONep)Ti(ONep)3] and others .
- The results showed that the metal complexed by the AM-DBP2 ligand has a pseudo octahedral geometry while the other metal adopts an intermediate trigonal bipyramidal (TBP-5)/square base pyramidal (SBP-5) geometry for 1 but a distorted SBP-5 for both 2 and 3 .
Spectroscopic Studies
- The compound has been used in spectroscopic studies . A study discusses the synthesis, molecular structure, and spectroscopic studies of 6,6’-((1E,1’E)-(ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol) .
- The researchers synthesized the compound and characterized it using FTIR, 1H NMR, 13C NMR, and X-ray crystallographic techniques .
- The results showed that the compound crystallizes in monoclinic space group C2/c with Z = 4 in the unit cell .
Orientations Futures
The future directions of research involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) include exploring its impact on the morphology of nanoceramic materials generated from group 4 metal alkoxides . This could potentially lead to new applications in material engineering and other fields.
Propriétés
IUPAC Name |
2-[N-(2-aminoethyl)-3,5-ditert-butyl-2-hydroxyanilino]-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O2/c1-27(2,3)19-15-21(29(7,8)9)25(33)23(17-19)32(14-13-31)24-18-20(28(4,5)6)16-22(26(24)34)30(10,11)12/h15-18,33-34H,13-14,31H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXUAAZRJVGOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N(CCN)C2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743241 | |
| Record name | 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) | |
CAS RN |
96506-59-1 | |
| Record name | 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



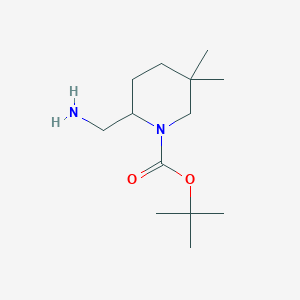
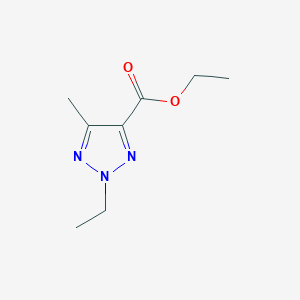
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
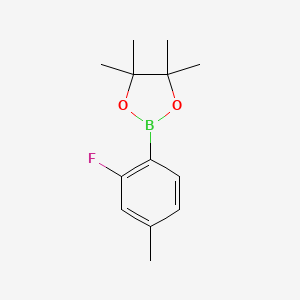
![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)
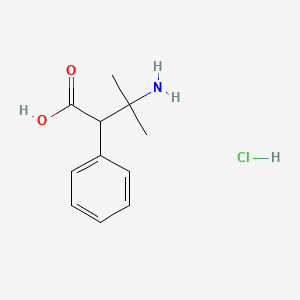

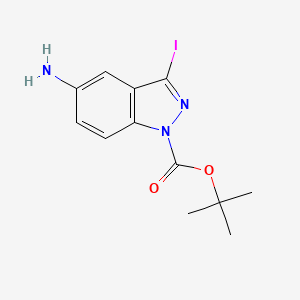
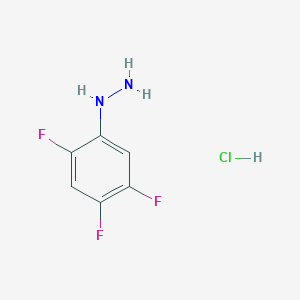

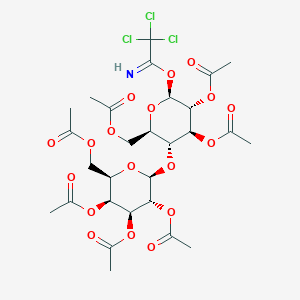
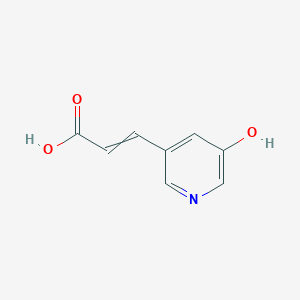
![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)